molecular formula C18H21N3O B14204485 Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- CAS No. 860086-78-8

Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-

Cat. No.: B14204485
CAS No.: 860086-78-8
M. Wt: 295.4 g/mol
InChI Key: YRDCCJUJIWESLA-UHFFFAOYSA-N
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Description

Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is a complex organic compound with a unique structure that includes an azo group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- typically involves the reaction of 2-methylpropanamide with an azo compound. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Various substitution reactions can occur, particularly at the methyl groups or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- exerts its effects involves interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the amide group may form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2-methyl-: A simpler compound with similar structural features but lacking the azo group.

    Propanamide, N-(4-methoxyphenyl)-2-methyl-: Contains a methoxy group instead of the azo group, leading to different chemical properties.

    Propanamide, N-(2-iodo-4-methylphenyl)-2-methyl-: Includes an iodine atom, which can significantly alter its reactivity and applications.

Uniqueness

Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]- is unique due to its combination of an azo group and multiple methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

860086-78-8

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]propanamide

InChI

InChI=1S/C18H21N3O/c1-12(2)18(22)19-16-10-9-15(11-14(16)4)20-21-17-8-6-5-7-13(17)3/h5-12H,1-4H3,(H,19,22)

InChI Key

YRDCCJUJIWESLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C(C)C)C

Origin of Product

United States

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